2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-chlorophenyl)butanamide
Overview
Description
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-chlorophenyl)butanamide is a useful research compound. Its molecular formula is C14H15ClN4O2S2 and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0324958 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Potential and Mechanism of Action
Acetyl- and Butyrylcholinesterase Inhibition
Research on related 1,3,4-thiadiazole derivatives has shown moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted for treating conditions like dementias and myasthenia gravis. These compounds exhibit potential as therapeutic agents due to their ability to block entry into the enzyme gorge and catalytic site, suggesting a non-covalent interaction mechanism with AChE and BChE (Pflégr et al., 2022).
Antimicrobial and Antifungal Agents
A study on Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Anticancer Activity
Some thiadiazole and 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity, showing promising results against Hepatocellular carcinoma cell lines. The structure-activity relationships identified from these studies highlight the potential of these compounds as potent anticancer agents (Gomha et al., 2017).
Binding with Human Serum Albumin
The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) have been studied to understand the pharmacokinetic mechanisms of these drugs. These studies suggest that such interactions are spontaneous and exothermic, involving hydrophobic and hydrogen bonding interactions, which could inform the drug design process for improved therapeutic efficacy (Karthikeyan et al., 2017).
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S2/c1-3-11(12(21)17-10-6-4-9(15)5-7-10)22-14-19-18-13(23-14)16-8(2)20/h4-7,11H,3H2,1-2H3,(H,17,21)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAYEHWOXDWLFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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